5-Amino-4-sec-butylisoxazol-3(2H)-one
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Overview
Description
5-Amino-4-sec-butylisoxazol-3(2H)-one: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the amino group and the sec-butyl group in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 5-Amino-4-sec-butylisoxazol-3(2H)-one involves the cyclization of appropriate precursors. For instance, the reaction between 4-sec-butyl-3-oxobutanoic acid and hydroxylamine hydrochloride under acidic conditions can yield the desired isoxazole ring.
Amination Reaction: Another method involves the amination of 4-sec-butylisoxazol-3(2H)-one using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-sec-butylisoxazol-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of reduced isoxazole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The amino group in this compound can participate in substitution reactions, such as nucleophilic substitution, to form various substituted isoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-4-sec-butylisoxazol-3(2H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which 5-Amino-4-sec-butylisoxazol-3(2H)-one exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
4-sec-Butylisoxazol-3(2H)-one: Lacks the amino group, resulting in different chemical and biological properties.
5-Amino-4-methylisoxazol-3(2H)-one: Contains a methyl group instead of a sec-butyl group, leading to variations in reactivity and applications.
Uniqueness: 5-Amino-4-sec-butylisoxazol-3(2H)-one is unique due to the presence of both the amino group and the sec-butyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89851-83-2 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-amino-4-butan-2-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)11-9-7(5)10/h4H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
CSCRXLVOVGRHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(ONC1=O)N |
Origin of Product |
United States |
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